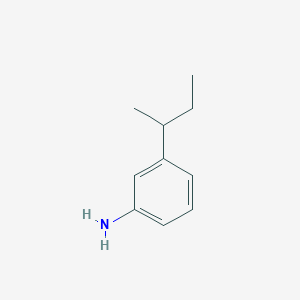
Oxoborinic acid hydrate lead
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boric acid (HBO2), lead(2+) salt, monohydrate (8CI,9CI) is a chemical compound with the molecular formula BHO2·H2O·Pb. It is also known as lead(II) metaborate monohydrate. This compound is a combination of boric acid and lead, forming a salt that includes one molecule of water. It is primarily used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boric acid (HBO2), lead(2+) salt, monohydrate typically involves the reaction of boric acid with lead(II) oxide or lead(II) acetate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired monohydrate salt. The general reaction can be represented as: [ \text{Boric acid} + \text{Lead(II) oxide} \rightarrow \text{Boric acid (HBO2), lead(2+) salt, monohydrate} ]
Industrial Production Methods
In industrial settings, the production of boric acid (HBO2), lead(2+) salt, monohydrate involves large-scale reactions using high-purity reagents. The process includes the dissolution of boric acid and lead(II) oxide in water, followed by crystallization and purification steps to obtain the monohydrate form. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Boric acid (HBO2), lead(2+) salt, monohydrate undergoes various chemical reactions, including:
Oxidation: The lead component can undergo oxidation reactions, forming lead(IV) compounds.
Reduction: The compound can be reduced to form lead(0) or other lower oxidation state lead compounds.
Substitution: The boric acid component can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Lead(IV) oxide and other lead(IV) compounds.
Reduction: Metallic lead and lead(II) compounds.
Substitution: Various borate esters and derivatives.
Scientific Research Applications
Boric acid (HBO2), lead(2+) salt, monohydrate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential effects on biological systems, including its toxicity and interaction with biological molecules.
Medicine: Studied for its potential use in medical treatments, particularly in areas where lead compounds are relevant.
Mechanism of Action
The mechanism of action of boric acid (HBO2), lead(2+) salt, monohydrate involves its interaction with various molecular targets. The lead component can interact with enzymes and proteins, potentially inhibiting their function. The boric acid component can form complexes with other molecules, affecting their stability and reactivity. These interactions can lead to various biological and chemical effects, depending on the specific context and conditions .
Comparison with Similar Compounds
Similar Compounds
Lead(II) acetate: Another lead(II) compound with different chemical properties and applications.
Boric acid: The parent compound of boric acid (HBO2), lead(2+) salt, monohydrate, used in various industrial and research applications.
Lead(II) oxide: A common lead compound used in the synthesis of boric acid (HBO2), lead(2+) salt, monohydrate.
Uniqueness
Boric acid (HBO2), lead(2+) salt, monohydrate is unique due to its combination of boric acid and lead, resulting in distinct chemical properties and reactivity. Its monohydrate form also provides specific advantages in terms of stability and solubility compared to other lead and boric acid compounds .
Properties
Molecular Formula |
BH3O3Pb |
|---|---|
Molecular Weight |
269 g/mol |
InChI |
InChI=1S/BHO2.H2O.Pb/c2-1-3;;/h2H;1H2; |
InChI Key |
VIMKPVGKIMHGJX-UHFFFAOYSA-N |
Canonical SMILES |
B(=O)O.O.[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


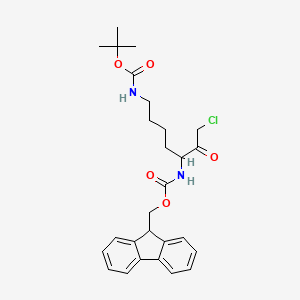
![Boronic acid, [4-(2-ethoxyethyl)phenyl]-](/img/structure/B12096592.png)
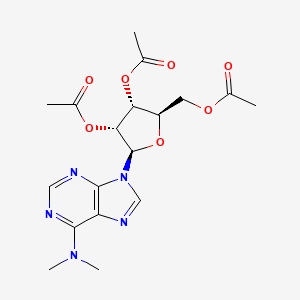
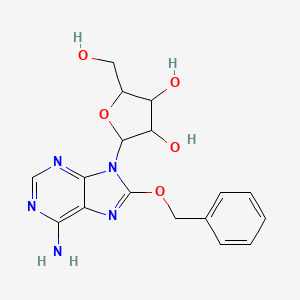


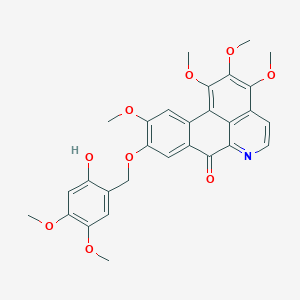
![N,N-Dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}acetamide](/img/structure/B12096627.png)


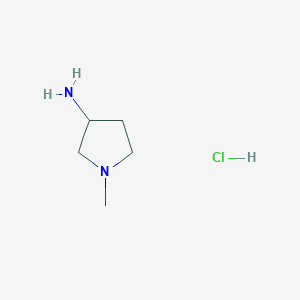
![[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol](/img/structure/B12096638.png)
